molecular formula C22H29N3O5S B12483583 N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12483583
M. Wt: 447.5 g/mol
InChI Key: IXJGMUOPNROQSY-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylpropyl group, and a phenylsulfonyl group attached to a glycinamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with a suitable protecting group to form a stable intermediate.

    Introduction of the Morpholinylpropyl Group: The protected methoxyphenyl intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinylpropyl group.

    Attachment of the Phenylsulfonyl Group: The resulting compound is then treated with phenylsulfonyl chloride in the presence of a base to attach the phenylsulfonyl group.

    Formation of the Glycinamide Backbone: Finally, the compound is deprotected and reacted with glycine or a glycine derivative to form the glycinamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N2-(4-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide.

    Reduction: Formation of N2-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfide)glycinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)25(31(27,28)21-6-3-2-4-7-21)18-22(26)23-12-5-13-24-14-16-30-17-15-24/h2-4,6-11H,5,12-18H2,1H3,(H,23,26)

InChI Key

IXJGMUOPNROQSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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